Cas no 2137759-86-3 (2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)

2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester is a specialized chemical intermediate used in organic synthesis and pharmaceutical applications. The compound features a pyridine core functionalized with a Boc-protected amino group at the 5-position and a reactive chloromethyl ester moiety, enabling further derivatization. Its structure offers versatility in peptide coupling and cross-coupling reactions, making it valuable for constructing complex molecular architectures. The Boc group provides selective deprotection capabilities, while the chloromethyl ester enhances reactivity toward nucleophiles. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules. High purity and consistent performance ensure reliability in synthetic workflows.
2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester structure
2137759-86-3 structure
Product Name:2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
CAS No:2137759-86-3
MF:C12H15ClN2O4
MW:286.711502313614
CID:5259287
Update Time:2025-06-08

2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester
    • Inchi: 1S/C12H15ClN2O4/c1-12(2,3)19-11(17)15-8-4-5-9(14-6-8)10(16)18-7-13/h4-6H,7H2,1-3H3,(H,15,17)
    • InChI Key: WVVSVNBUQKELOJ-UHFFFAOYSA-N
    • SMILES: C1(C(OCCl)=O)=NC=C(NC(OC(C)(C)C)=O)C=C1

2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-386774-0.05g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
0.05g
$912.0 2024-06-05
Enamine
EN300-386774-0.1g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
0.1g
$956.0 2024-06-05
Enamine
EN300-386774-0.25g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
0.25g
$999.0 2024-06-05
Enamine
EN300-386774-0.5g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
0.5g
$1043.0 2024-06-05
Enamine
EN300-386774-1.0g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
1.0g
$1086.0 2024-06-05
Enamine
EN300-386774-2.5g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
2.5g
$2127.0 2024-06-05
Enamine
EN300-386774-5.0g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
5.0g
$3147.0 2024-06-05
Enamine
EN300-386774-10.0g
chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate
2137759-86-3 95%
10.0g
$4667.0 2024-06-05

2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester Related Literature

Additional information on 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester

Introduction to 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No. 2137759-86-3)

2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No. 2137759-86-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a pyridine derivative, is characterized by its unique structural features and functional groups that make it an attractive candidate for various biochemical and therapeutic studies.

The chemical structure of 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester includes a pyridine ring, a carboxylic acid group, an amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a chloromethyl ester. These functional groups contribute to its reactivity and stability, making it suitable for a wide range of synthetic transformations and biological evaluations.

In recent years, the interest in pyridine derivatives has surged due to their potential therapeutic applications. For instance, pyridine-based compounds have been explored for their anti-inflammatory, antiviral, and anticancer properties. The presence of the Boc-protected amino group in 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester allows for controlled deprotection and subsequent functionalization, which is crucial for the development of prodrugs and targeted drug delivery systems.

The chloromethyl ester group in this compound is particularly noteworthy as it can be readily converted into various other functional groups through nucleophilic substitution reactions. This versatility makes it an excellent starting material for the synthesis of complex molecules with diverse biological activities. For example, the chloromethyl ester can be transformed into hydroxymethyl or aminomethyl derivatives, which can then be further modified to introduce additional functionalities such as sugars or peptides.

Recent studies have highlighted the importance of pyridine derivatives in the development of novel therapeutics. A study published in the Journal of Medicinal Chemistry reported that certain pyridine-based compounds exhibited potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the presence of a Boc-protected amino group and a chloromethyl ester significantly enhanced the compound's selectivity and efficacy.

In addition to its potential therapeutic applications, 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester has also been utilized in the synthesis of fluorescent probes and imaging agents. The unique electronic properties of the pyridine ring make it an ideal scaffold for designing molecules with enhanced fluorescence characteristics. These probes can be used to monitor cellular processes and disease progression at the molecular level.

The synthesis of 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester typically involves several steps. The first step often involves the preparation of the Boc-protected amino pyridine derivative through a multi-step reaction sequence. Subsequently, the carboxylic acid group is converted into a chloromethyl ester using appropriate reagents such as thionyl chloride or phosphorus trichloride. The final product is then purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.

The physical properties of 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester are also important for its practical applications. It is typically obtained as a white solid with a melting point ranging from 60°C to 65°C. The compound is soluble in common organic solvents such as dichloromethane and dimethylformamide (DMF), but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic protocols.

In conclusion, 2-Pyridinecarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester (CAS No. 2137759-86-3) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and functional groups provide opportunities for developing novel therapeutics and imaging agents. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.